
Naftopidil-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naftopidil-d3 is a deuterated form of Naftopidil, a selective α1-adrenergic receptor antagonist. Naftopidil is primarily used in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naftopidil-d3 involves the reaction of 1-naphthol with epichlorohydrin in the presence of an alkali to form an epoxide. This epoxide is then alkylated with a piperazine derivative to yield Naftopidil . The deuterated form, this compound, is synthesized by incorporating deuterium atoms into the molecular structure during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in the industrial synthesis of this compound to achieve the desired isotopic labeling.
Análisis De Reacciones Químicas
Types of Reactions
Naftopidil-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Naftopidil-d3 has a wide range of scientific research applications:
Chemistry: Used to study the chemical properties and reactivity of Naftopidil.
Biology: Employed in biological studies to understand its interaction with biological molecules.
Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of Naftopidil in the body.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Naftopidil-d3 exerts its effects by selectively blocking α1-adrenergic receptors. This action leads to the relaxation of smooth muscles in the prostate and bladder neck, improving urinary flow in patients with benign prostatic hyperplasia . The molecular targets include α1-adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling.
Comparación Con Compuestos Similares
Similar Compounds
Tamsulosin: Another α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Silodosin: A selective α1-adrenergic receptor antagonist with similar therapeutic applications.
Urapidil: An α1-adrenergic receptor antagonist used for hypertension and benign prostatic hyperplasia.
Uniqueness
Naftopidil-d3 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and distribution, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C24H28N2O3 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
1-naphthalen-1-yloxy-3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/i1D3 |
Clave InChI |
HRRBJVNMSRJFHQ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


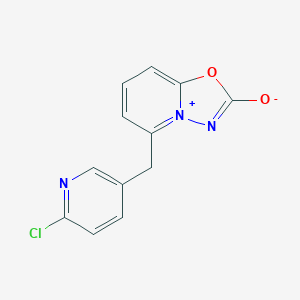
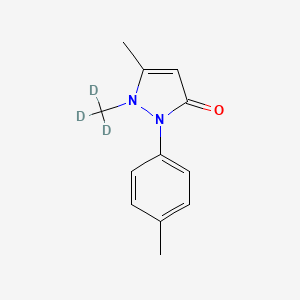
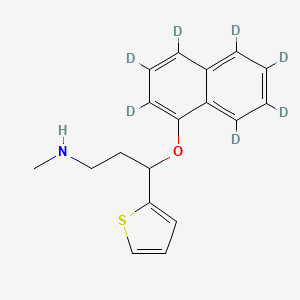
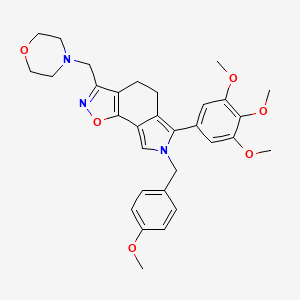
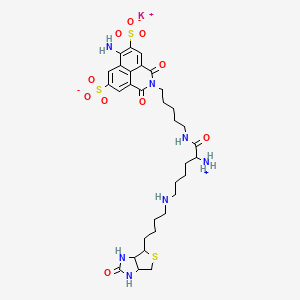

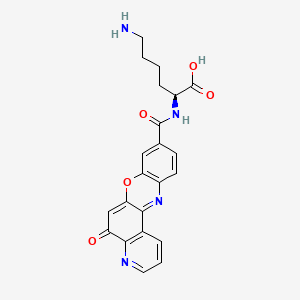






![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
